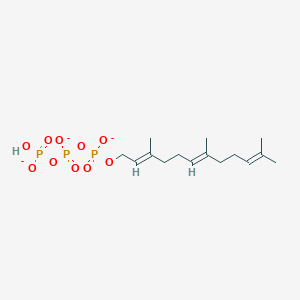

Farnesyl triphosphate(3-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O10P3-3 |

|---|---|

Molecular Weight |

459.28 g/mol |

IUPAC Name |

[oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+ |

InChI Key |

QIOOKVHMPPJVHS-YFVJMOTDSA-K |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C |

Origin of Product |

United States |

Biosynthesis of Farnesyl Triphosphate 3

Mevalonate (B85504) (MVA) Pathway as the Primary Route

The mevalonate pathway is a fundamental metabolic cascade that produces the five-carbon building blocks necessary for isoprenoid synthesis. wikipedia.orgnih.gov This pathway commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These two molecules serve as the universal precursors for all isoprenoids. nih.govnih.gov

The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govfrontiersin.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory point in the pathway. nih.govfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.orglibretexts.org

Precursors and Sequential Condensation Reactions

The synthesis of FPP from the basic five-carbon units produced by the MVA pathway involves a series of sequential condensation reactions. These reactions elongate the carbon chain in a stepwise manner, ultimately leading to the 15-carbon FPP molecule.

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the fundamental building blocks for all isoprenoids. wikipedia.orgnih.govnih.gov IPP is synthesized directly from mevalonate via a series of phosphorylation and decarboxylation reactions. wikipedia.orgnih.gov DMAPP is formed through the isomerization of IPP, a reaction catalyzed by IPP isomerase. wikipedia.orglibretexts.org This isomerization is a critical step, as it generates the electrophilic "head" unit (DMAPP) required to initiate the condensation with the nucleophilic "tail" unit (IPP). libretexts.orgresearchgate.net

The first condensation reaction in the biosynthesis of FPP involves the head-to-tail joining of one molecule of DMAPP with one molecule of IPP. libretexts.orgnih.gov This reaction is catalyzed by a prenyltransferase enzyme and results in the formation of the 10-carbon intermediate, geranyl pyrophosphate (GPP). nih.govnih.govwikipedia.org GPP itself is a precursor for the synthesis of monoterpenes. nih.gov

Role of Farnesyl Pyrophosphate Synthase (FPPS/FPS)

Farnesyl pyrophosphate synthase (FPPS), also referred to as farnesyl diphosphate (B83284) synthase (FDPS), is the key enzyme responsible for the synthesis of FPP. mdpi.comnotulaebotanicae.ronih.gov It catalyzes two sequential condensation reactions. nih.govconicet.gov.ar The first is the formation of GPP from DMAPP and IPP. The second involves the condensation of GPP with another molecule of IPP to yield the 15-carbon FPP. nih.govmdpi.com This enzyme sits (B43327) at a crucial branch point in the isoprenoid pathway, as its product, FPP, is a precursor for a multitude of vital compounds, including sterols, dolichols, ubiquinones (B1209410), and carotenoids. mdpi.comnih.govwikipedia.org

The genes encoding FPPS have been successfully cloned and characterized from a wide range of organisms, including fungi, plants, and insects. mdpi.comresearchgate.netsci-hub.setandfonline.com For instance, the FPPS gene from the fungus Poria cocos was cloned and found to have an open reading frame of 1086 base pairs, encoding a protein of 361 amino acids with a predicted molecular weight of 41.2 kDa. mdpi.com Similarly, an FPPS gene from Chamaemelum nobile was cloned, revealing an open reading frame of 1029 base pairs that encodes a 342-amino acid protein. notulaebotanicae.ro In the medicinal plant Panax sokpayensis, the full-length cDNA of the FPPS gene was determined to be 1437 base pairs with an open reading frame of 1026 base pairs, also encoding 342 amino acids. researchgate.net The functional characterization of these cloned genes often involves heterologous expression in systems like E. coli or yeast, followed by enzyme assays to confirm the production of a functional FPPS protein capable of synthesizing FPP. researchgate.netnih.gov

| Organism | Gene Designation | ORF Length (bp) | Encoded Amino Acids | Predicted Molecular Weight (kDa) | Reference |

|---|---|---|---|---|---|

| Poria cocos | Pc-fps | 1086 | 361 | 41.2 | mdpi.com |

| Ganoderma lucidum | GlFPS | 1083 | 360 | 41.27 | tandfonline.com |

| Chamaemelum nobile | CnFPPS | 1029 | 342 | 39.38 | notulaebotanicae.ro |

| Panax sokpayensis | PsFPS | 1026 | 342 | - | researchgate.net |

| Tripterygium wilfordii | TwFPSs | - | - | - | nih.gov |

| Mylabris cichorii | McFPPS | - | - | - | sci-hub.se |

In many organisms, FPPS is encoded by a small gene family. researchgate.netsci-hub.se For example, in Arabidopsis thaliana, two FPS genes, FPS1 and FPS2, have been identified. researchgate.net These isoforms share a high degree of amino acid identity. researchgate.net The identification of multiple FPPS genes suggests the potential for differential regulation and specialized functions within the organism.

Analysis of the transcriptional activity of FPPS genes reveals that their expression can vary significantly across different tissues and developmental stages. notulaebotanicae.rosci-hub.se For instance, in Chamaemelum nobile, the CnFPPS gene is expressed in all tissues, but the highest levels are found in the roots. notulaebotanicae.ro In the insect Mylabris cichorii, the expression of the McFPPS gene changes throughout the adult life stages, with different patterns observed in males and females. sci-hub.se Such studies on transcriptional activity provide valuable insights into the regulatory mechanisms governing the biosynthesis of FPP and its downstream products in response to developmental cues and environmental stimuli.

Subcellular Localization of FPPS/FPS

Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase (FPS), is a key enzyme in the biosynthesis of isoprenoids, catalyzing the formation of farnesyl pyrophosphate (FPP). The subcellular localization of this enzyme varies across different organisms and even within different cell types of the same organism, reflecting the diverse metabolic fates of its product, FPP.

Historically, FPPS was considered a cytosolic protein. nih.gov However, extensive research has revealed a more complex distribution, with the enzyme being found in various organelles, including peroxisomes, mitochondria, and chloroplasts. nih.govresearchgate.netasm.orgnih.gov

In rat liver cells, it has been demonstrated that FPPS is largely localized in peroxisomes. nih.gov This finding, combined with the predominantly peroxisomal localization of mevalonate kinase, suggests that peroxisomes are a major site for the synthesis of FPP from mevalonate. nih.gov In contrast, studies on Leishmania major promastigotes have shown that FPPS is mainly a cytosolic enzyme. asm.org This cytosolic localization is consistent with the location of other enzymes that utilize FPP, such as prenyltransferases. asm.org

In the plant kingdom, the localization of FPPS also shows diversity. In rice mesophyll cells and wheat leaves, FPPS has been detected in chloroplasts. nih.gov Similarly, chloroplast localization has been observed in the dicot plant tobacco. nih.gov However, other studies on plants like Euphorbia hirta and Arabidopsis thaliana suggest that FPPS proteins are primarily located in the cytoplasm. mdpi.com Furthermore, predictions based on biophysical properties indicate that while most crustacean FPPS proteins are located in the mitochondria, some are found in the cytoplasm. researchgate.net

This varied subcellular distribution of FPPS underscores the enzyme's central role in providing the precursor for numerous biosynthetic pathways that are compartmentalized within the cell.

Table 1: Subcellular Localization of Farnesyl Pyrophosphate Synthase (FPPS) in Various Organisms

| Organism | Cell/Tissue Type | Primary Localization |

| Rat | Liver | Peroxisomes nih.gov |

| Leishmania major | Promastigotes | Cytosol asm.org |

| Rice (Oryza sativa) | Mesophyll cells | Chloroplasts nih.gov |

| Wheat (Triticum aestivum) | Leaves | Chloroplasts nih.gov |

| Tobacco (Nicotiana tabacum) | Leaves | Chloroplasts nih.gov |

| Euphorbia hirta | General | Cytoplasm mdpi.com |

| Arabidopsis thaliana | General | Cytoplasm mdpi.com |

| Crustaceans | General | Mitochondria, Cytoplasm researchgate.net |

Alternative Biosynthetic Pathways and Kinase Activities

Beyond the canonical mevalonate pathway, farnesyl triphosphate can be synthesized through alternative or salvage pathways that involve the direct phosphorylation of farnesol (B120207). These pathways are crucial for recycling farnesol derived from the dephosphorylation of FPP or from dietary sources.

Farnesol Phosphorylation Mechanisms

The phosphorylation of farnesol to farnesyl monophosphate (FP) and subsequently to farnesyl pyrophosphate (FPP) is carried out by specific kinases. In rat liver microsomes, two distinct enzymatic activities have been identified for these consecutive phosphorylation steps. nih.gov

The first step, the conversion of farnesol to FP, is catalyzed by a farnesol kinase. nih.gov This enzyme, located on the inner, luminal surface of rough and smooth I microsomes, utilizes ATP for the phosphorylation. nih.gov The second phosphorylation, from FP to FPP, is catalyzed by a farnesyl phosphate (B84403) kinase. nih.gov This enzyme is likely situated on the outer, cytoplasmic surface of microsomal vesicles and exhibits a specific requirement for CTP as the phosphate donor. nih.gov

In plants, such as tobacco, kinase activities that convert farnesol to FP and then to FPP have also been demonstrated in microsomal fractions. nih.govpnas.org In some plant systems, CTP is the preferred phosphoryl donor for both steps. nih.govpnas.org However, in Arabidopsis thaliana, the characterized farnesol kinase (FOLK) can use all NTPs, with a preference for CTP, while the tobacco farnesol kinase does not utilize ATP. mdpi.com

CTP-Mediated Successive Monophosphorylation Reactions

A key mechanism in the alternative biosynthesis of FPP involves two successive monophosphorylation reactions mediated by Cytidine triphosphate (CTP). This process has been particularly well-documented in plant cells. nih.govpnas.orgnih.gov

In vitro studies using microsomal fractions from Nicotiana tabacum have shown that exogenous farnesol is converted to both farnesyl monophosphate (FP) and farnesyl pyrophosphate (FPP) in the presence of CTP. nih.govpnas.orgnih.gov The kinetic data from these experiments suggest a precursor-product relationship, where FP is first synthesized and then further phosphorylated to FPP. nih.govpnas.orgnih.gov

The mechanism involves two distinct CTP-mediated kinases. The first kinase phosphorylates farnesol to FP, and the second kinase phosphorylates FP to FPP. nih.govpnas.orgpnas.org Evidence for this two-step process comes from experiments where the formation of [3H]CTP was observed when microsomes were incubated with [3H]CDP and FPP, but not with FP, indicating that the phosphomonoester bond formation in FP is not freely reversible. nih.govpnas.orgpnas.org These CTP-mediated kinases provide a "salvage pathway" to recycle farnesol back into the FPP pool for use in the biosynthesis of various isoprenoids. nih.govpnas.org Similar CTP-dependent phosphorylation of isoprenols has been observed in other organisms as well. mdpi.com

Metabolic and Signaling Roles of Farnesyl Triphosphate 3

Precursor in Sesquiterpenoid Biosynthesis

Farnesyl pyrophosphate is the direct precursor to all sesquiterpenes and sesquiterpenoids, a diverse class of natural products comprising thousands of compounds. wikipedia.orgresearchgate.net The biosynthesis of these molecules begins with the ionization of FPP, which involves the removal of the diphosphate (B83284) group to form a farnesyl cation. researchgate.net This reactive intermediate can then undergo a series of cyclizations and rearrangements, catalyzed by a variety of terpene synthase enzymes, to generate the vast array of sesquiterpene carbon skeletons. researchgate.netnih.gov

In some organisms, such as the wild tomato Solanum habrochaites, a novel pathway for sesquiterpene biosynthesis has been identified that utilizes Z,Z-farnesyl pyrophosphate (Z,Z-FPP) instead of the more common E,E-FPP. nih.gov This discovery highlights the metabolic plasticity and diverse strategies employed in nature for the production of these compounds. The enzyme responsible, Z,Z-FPP synthase, directs the synthesis of specific "class II" sesquiterpenes. nih.gov This finding was significant because, prior to this, it was believed that sesquiterpene biosynthesis proceeded exclusively from the E,E-isomer of FPP. nih.gov

The regulation of sesquiterpene biosynthesis is complex and can be influenced by various factors, including developmental stage and environmental stimuli. For instance, in plant cells, the production of sesquiterpene phytoalexins, which are antimicrobial compounds, can be induced in response to pathogen attack. nih.gov This response involves redirecting FPP from sterol synthesis towards sesquiterpene production. nih.gov

Role in Sterol and Carotenoid Synthesis

Farnesyl pyrophosphate is a key substrate for the biosynthesis of both sterols and carotenoids. wikipedia.org These pathways are essential for various cellular functions, including membrane structure, hormone production, and photoprotection.

The first committed step in sterol biosynthesis is the head-to-head condensation of two molecules of FPP to form squalene (B77637). wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. wikipedia.org The reaction proceeds in two distinct steps. First, two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP). ebi.ac.uknih.gov This is followed by a reductive rearrangement of PSPP, requiring NADPH, to yield squalene. ebi.ac.uknih.gov

Squalene synthase is a membrane-associated enzyme located in the endoplasmic reticulum. wikipedia.org The catalytic mechanism involves the binding of two FPP molecules to the enzyme, followed by the elimination of pyrophosphate to generate a carbocation intermediate. ebi.ac.uk This intermediate then attacks the second FPP molecule, leading to the formation of PSPP. ebi.ac.uk The subsequent rearrangement and reduction of PSPP to squalene is a complex process that ensures the correct stereochemistry of the final product. ebi.ac.uk In the absence of the reducing agent NADPH, PSPP can accumulate. ebi.ac.uknih.gov

The activity of squalene synthase is a critical point for regulating the metabolic flux of FPP towards either sterol or non-sterol products. wikipedia.org When cellular sterol levels are high, the activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway, is significantly inhibited. wikipedia.org However, a low level of HMG-CoA reductase activity is maintained to ensure a continuous supply of FPP for the synthesis of essential non-sterol isoprenoids. wikipedia.org

To prevent this residual FPP from being channeled into sterol synthesis when sterols are abundant, the activity of squalene synthase is downregulated. wikipedia.org This regulation occurs primarily at the transcriptional level, mediated by sterol regulatory element-binding proteins (SREBPs). wikipedia.org When sterol levels are low, SREBPs are activated and induce the transcription of the SQS gene, leading to increased squalene and subsequent cholesterol synthesis. wikipedia.org Conversely, high sterol levels suppress SREBP activation, thereby reducing SQS gene transcription. wikipedia.org This mechanism ensures that FPP is preferentially used for the synthesis of non-sterol compounds when sterol requirements are met. wikipedia.org Some studies have also pointed to farnesol (B120207), the dephosphorylated form of FPP, as a regulator of HMG-CoA reductase. frontierspartnerships.org

Contributions to Other Essential Isoprenoid Derivatives

Beyond its role in sesquiterpenoid, sterol, and carotenoid synthesis, farnesyl pyrophosphate is a precursor to several other vital isoprenoid derivatives. wikipedia.orgresearchgate.net These molecules are involved in fundamental cellular processes such as electron transport and protein glycosylation.

Farnesyl pyrophosphate is a precursor for the synthesis of the isoprenoid side chain of ubiquinone, also known as coenzyme Q (CoQ). wikipedia.orgresearchgate.netmdpi.com Coenzyme Q is an essential component of the mitochondrial electron transport chain, where it functions as a mobile electron carrier. researchgate.netresearchgate.net The biosynthesis of CoQ involves the attachment of a polyisoprenoid tail, derived from FPP, to a benzoquinone ring. mdpi.comnih.gov The length of this tail varies between species. nih.gov

The synthesis of the polyisoprenoid tail begins with FPP and involves the sequential addition of isopentenyl pyrophosphate (IPP) units. nih.gov This process is catalyzed by polyprenyl diphosphate synthase. nih.gov The resulting polyisoprenyl pyrophosphate is then attached to the benzoquinone precursor to form CoQ. mdpi.com

Farnesyl pyrophosphate also serves as a primer for the synthesis of dolichols. wikipedia.orgnih.gov Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the N-linked glycosylation of proteins in the endoplasmic reticulum. nih.govpnas.org The synthesis of dolichols begins with the elongation of FPP by the addition of multiple IPP units, a reaction catalyzed by cis-prenyltransferase. mdpi.com

The regulation of dolichol biosynthesis is linked to the availability of FPP. Studies in yeast have shown that overexpression of FPP synthase can impact dolichol production. nih.gov This indicates that the flux of FPP is carefully controlled to meet the cellular demands for both sterols and dolichols. nih.gov

Heme A Isoprenoid Moiety Synthesis

Farnesyl triphosphate, more commonly known as farnesyl pyrophosphate (FPP), serves as a critical precursor in the biosynthesis of Heme A. nih.gov FPP is a 15-carbon isoprenoid intermediate in the mevalonate (MVA) pathway. chemsrc.com It stands at a significant metabolic branch point, directing carbon flow towards the synthesis of various essential molecules, including sterols, dolichols, ubiquinone, and other heme types. nih.govmdpi.com

The synthesis of Heme A from the precursor Heme B is a multi-step process. mdpi.com The initial step involves the conversion of Heme B to Heme O, a reaction catalyzed by the enzyme Heme O Synthase (Cox10). mdpi.com This conversion is characterized by the farnesylation of a vinyl group on the porphyrin ring, for which FPP provides the essential isoprenoid moiety. mdpi.com Subsequently, Heme O is converted to Heme A by Heme A Synthase (Cox15), which oxidizes a methyl group to a formyl group. mdpi.com Heme A is an indispensable cofactor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, where it plays a vital role in cellular respiration. mdpi.com The synthesis of Heme A is thus directly dependent on the availability of FPP from the MVA pathway. nih.gov

Role as a Danger Signal in Cellular Processes

Recent research has identified farnesyl pyrophosphate (FPP) as a novel endogenous danger signal. nih.govrepec.org In the context of cellular injury or infection, lytic cell death leads to the release of intracellular molecules known as danger-associated molecular patterns (DAMPs), which can trigger further cell death and inflammation. nih.govplos.org FPP, a metabolic intermediate of the highly conserved mevalonate (MVA) pathway, has been discovered to function as one such danger signal, capable of inducing acute cell death. nih.govnih.govplos.org

This role becomes particularly relevant under pathological conditions like ischemic stroke, where FPP can accumulate in the brain and contribute to neuronal loss. repec.orgnih.govneurosciencenews.com The molecular structure of FPP is integral to its function as a danger signal; it possesses both a lipophilic 15-carbon isoprenyl chain and a heavily charged, lipophobic pyrophosphate head group. nih.govnih.govplos.org This unique amphipathic structure is thought to enable its interaction with specific cellular targets to initiate a death-signaling cascade. neurosciencenews.com

Farnesyl pyrophosphate triggers a specific form of acute cell death, which manifests as cell swelling and a loss of plasma membrane integrity, consistent with necrotic cell death. nih.govrepec.orgplos.org A crucial aspect of this process is that it occurs independently of FPP's downstream metabolic functions. nih.govnih.govplos.orgdntb.gov.ua The application of inhibitors for enzymes downstream of FPP in the MVA pathway, such as farnesyl transferase or squalene synthase, does not prevent this cytotoxic effect. nih.govresearchgate.net

The mechanism of FPP-induced cell death is critically dependent on the influx of extracellular calcium. nih.govrepec.orgnih.gov Studies have shown that depleting calcium from the extracellular environment can prevent the lethal effects of FPP. neurosciencenews.com The cytotoxic effect is highly specific to the structure of FPP, requiring both the long, unsaturated hydrocarbon tail and the pyrophosphate head group to initiate the cell death process. nih.gov This suggests a specific molecular recognition event rather than a general detergent-like effect. The process is distinct from other regulated cell death pathways like apoptosis. nih.gov

A key molecular player in mediating the lethal effects of FPP is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel. nih.govrepec.orgnih.govneurosciencenews.com Research has established that FPP is a novel agonist of the TRPM2 channel. chemsrc.comnih.govmedchemexpress.commedchemexpress.com Upon binding, FPP activates the TRPM2 channel, causing it to open and permit an influx of ions, most notably Ca2+. chemsrc.comnih.govmedchemexpress.com

Electrophysiological recordings have directly demonstrated that FPP application evokes the opening of the TRPM2 channel. nih.govplos.org This FPP-induced activation of TRPM2 and the subsequent calcium influx are essential steps in the cell death pathway. nih.gov The FPP-TRPM2 signaling axis has been implicated as a significant factor in the pathology of ischemic brain injury. nih.govrepec.orgnih.govplos.org In mouse models of stroke, FPP levels rise in the brain, and the resulting activation of TRPM2 contributes to the observed tissue damage. nih.govneurosciencenews.com This activation mechanism by FPP appears to be distinct from the channel's activation by reactive oxygen species (ROS) and adenosine (B11128) diphosphate ribose (ADPR). nih.gov

Enzymatic Interactions and Post Translational Modifications Involving Farnesyl Triphosphate 3

Protein Prenylation: Farnesylation

Farnesylation is a crucial post-translational modification that involves the attachment of a 15-carbon isoprenoid lipid, the farnesyl group, to a cysteine residue within a specific C-terminal motif of a target protein. creative-proteomics.com This process is a type of prenylation and is catalyzed by the enzyme farnesyltransferase (FTase). creative-proteomics.com The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a critical step for their proper subcellular localization and function, particularly for proteins involved in signal transduction. creative-proteomics.comwikipedia.org

Farnesyltransferase (FTase) Enzymology

Farnesyltransferase is a heterodimeric enzyme, composed of an α-subunit and a β-subunit, that catalyzes the transfer of a farnesyl group from farnesyl diphosphate (B83284) (FPP) to the target protein. creative-proteomics.com The active site of the enzyme is located within the β-subunit. nih.gov

The catalytic mechanism of FTase involves an ordered binding sequence. researchgate.net First, farnesyl diphosphate (FPP) binds to the enzyme, forming a binary complex. researchgate.netnih.gov This is followed by the binding of the protein substrate, which contains the recognition motif, to form a ternary complex. researchgate.netnih.gov

The core of the catalytic reaction is a nucleophilic attack of the SN2 type. The sulfur atom of the cysteine residue in the protein substrate attacks the C1 atom of the farnesyl group of FPP. wikipedia.org This reaction is coordinated by the enzyme and its cofactors, leading to the displacement of the diphosphate group and the formation of a stable thioether linkage between the farnesyl group and the cysteine. wikipedia.org The farnesylated protein product initially remains bound to the enzyme until it is displaced by new substrate molecules. wikipedia.orgnih.gov

The active site of FTase is a hydrophobic pocket that accommodates the farnesyl diphosphate. wikipedia.orgacs.org The binding of the peptide substrate is stabilized by interactions within this pocket, including a salt bridge formed between the negatively charged C-terminus of the peptide and a positively charged arginine residue in the β-subunit. acs.org

Table 1: Key Steps in the Farnesyltransferase Catalytic Cycle

| Step | Description |

| 1. FPP Binding | Farnesyl diphosphate (FPP) binds to the apoenzyme, forming the FTase-FPP binary complex. researchgate.net |

| 2. Peptide Binding | The protein or peptide substrate containing the CAAX motif binds to the binary complex, forming the FTase-FPP-Peptide ternary complex. researchgate.netnih.gov |

| 3. Catalysis | An SN2 type nucleophilic attack occurs where the cysteine thiol of the substrate attacks the C1 of FPP, displacing the diphosphate group. wikipedia.org |

| 4. Product Formation | A stable thioether bond is formed between the farnesyl group and the cysteine residue of the substrate. The farnesylated product remains bound to the enzyme. wikipedia.orgresearchgate.net |

| 5. Product Release | The farnesylated product is released upon the binding of a new substrate molecule, particularly FPP. researchgate.netnih.gov |

The catalytic activity of farnesyltransferase is dependent on the presence of divalent metal cations, specifically zinc (Zn²⁺) and magnesium (Mg²⁺). nih.gov

Zinc (Zn²⁺): A zinc ion is coordinated by amino acid residues within the β-subunit of the enzyme, near the active site. wikipedia.orgnih.gov This zinc ion plays a crucial catalytic role by coordinating with the sulfur atom of the cysteine residue in the substrate protein. nih.govnih.gov This interaction activates the cysteine thiol, making it a more potent nucleophile for the attack on the farnesyl diphosphate. nih.govnih.gov

Magnesium (Mg²⁺): Magnesium ions are also required for efficient product formation. nih.gov Mg²⁺ is believed to coordinate with the pyrophosphate leaving group of farnesyl diphosphate. nih.gov This coordination enhances the electrophilic character of the C1 carbon of the farnesyl group, making it more susceptible to nucleophilic attack by the cysteine thiolate. nih.gov

Table 2: Roles of Metal Cofactors in Farnesyltransferase Activity

| Cofactor | Role |

| Zn²⁺ | Coordinated by the enzyme's β-subunit. wikipedia.orgnih.gov Activates the cysteine thiol of the substrate protein for nucleophilic attack. nih.govnih.gov |

| Mg²⁺ | Coordinates with the pyrophosphate moiety of FPP. nih.gov Enhances the electrophilicity of the farnesyl group's C1 carbon. nih.gov |

Farnesyltransferase recognizes and binds to a specific four-amino acid sequence at the C-terminus of its target proteins, known as the CAAX motif. wikipedia.orgnih.gov

The components of the CAAX motif are:

C: A cysteine residue, which is the site of farnesylation. creative-proteomics.com

a: Typically represents an aliphatic amino acid. creative-proteomics.compnas.org

a: Also typically an aliphatic amino acid. creative-proteomics.compnas.org

X: The C-terminal amino acid, which plays a key role in determining the specificity of the prenyltransferase. For farnesyltransferase, the 'X' residue is typically methionine, serine, glutamine, or alanine. nih.gov

The enzyme has four binding pockets that accommodate the last four amino acids of the protein substrate. wikipedia.org The specificity for the 'X' residue is a primary determinant for whether a protein is a substrate for farnesyltransferase or another prenyltransferase, such as geranylgeranyltransferase I. wikipedia.org

Functional Implications of Protein Farnesylation

The addition of the farnesyl group to a protein has significant consequences for its biological function, primarily by influencing its subcellular localization and interactions with other molecules. nih.gov

The 15-carbon farnesyl group is a hydrophobic lipid moiety. creative-proteomics.com The covalent attachment of this group to a protein increases its hydrophobicity, thereby promoting its association with cellular membranes. creative-proteomics.comwikipedia.org This membrane anchoring is essential for the function of many farnesylated proteins, particularly those involved in signal transduction pathways, such as the Ras superfamily of small GTP-binding proteins. wikipedia.orgaacrjournals.org

The initial farnesylation event often targets the protein to the endoplasmic reticulum. aacrjournals.orgnih.gov Following farnesylation, further processing of the C-terminus, including proteolytic cleavage of the "-AAX" tripeptide and carboxyl methylation of the newly exposed farnesylated cysteine, can occur. nih.govacs.org These subsequent modifications, along with other signals within the protein, can direct the farnesylated protein to its final destination, such as the plasma membrane. creative-proteomics.comacs.org

Protein-Protein Interactions

The attachment of the farnesyl group to proteins can significantly influence their interactions with other proteins. By promoting membrane association, farnesylation brings proteins into close proximity with their binding partners and effector molecules at specific subcellular locations, such as the plasma membrane or the endoplasmic reticulum. creative-proteomics.com

For instance, the farnesylation of Ras proteins is crucial for their interaction with downstream effectors like phosphoinositide 3-kinase (PI3K) gamma. nih.gov Studies have shown that post-translational processing, including farnesylation, markedly increases the binding of Ras to the p110γ subunit of PI3K. nih.gov This interaction is GTP-independent and leads to a reduced dissociation rate of the farnesylated RasGTP complex, effectively shielding it from the action of GTPase-activating proteins (GAPs). nih.gov

In the case of the small GTPase Rheb, farnesylation is essential for its interaction with the mTORC1 signaling complex. biorxiv.orgbiologists.com The weak membrane interactions conferred by farnesylation are critical for Rheb's ability to activate mTORC1. nih.govf1000research.com Furthermore, farnesylation of Rheb supports its interaction with the delta subunit of phosphodiesterase 6 (PDEδ), which can influence its subcellular targeting. nih.govf1000research.com

The chaperone protein SmgGDS-607 demonstrates a dual role in regulating the farnesylation of small GTPases, either by inhibiting it through sequestration of the protein or by enhancing it by promoting product release from farnesyltransferase. nih.govresearchgate.net This highlights the intricate regulation of farnesylation and its impact on subsequent protein-protein interactions.

The farnesylated C-terminal domain of the G protein gamma subunit (Gγ) is a specific determinant of the interaction between the G protein heterotrimer and its receptor. nih.gov Both the farnesyl moiety and the specific amino acid sequence of the Gγ tail are critical for this interaction. nih.gov

Table 1: Examples of Protein-Protein Interactions Influenced by Farnesylation

| Farnesylated Protein | Interacting Protein/Complex | Functional Consequence of Interaction |

| Ras | Phosphoinositide 3-kinase (PI3K) gamma | Increased binding affinity and shielding from GAPs. nih.gov |

| Rheb | mTORC1 | Activation of mTORC1 signaling. biorxiv.orgbiologists.com |

| Rheb | Phosphodiesterase 6 (PDEδ) | Regulation of subcellular targeting. nih.govf1000research.com |

| G protein gamma subunit | G protein-coupled receptor (GPCR) | Specific determinant of receptor-G protein coupling. nih.gov |

Regulation of Cellular Signaling Pathways

Farnesylation is a key regulatory mechanism in numerous cellular signaling pathways that control cell growth, differentiation, proliferation, and survival. By targeting proteins to specific membrane compartments, farnesylation ensures the proper assembly and activation of signaling complexes.

The Ras/MAPK pathway is a classic example of a signaling cascade that is critically dependent on farnesylation. Ras proteins, which are central to this pathway, must be farnesylated to anchor to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effectors like Raf kinase. nih.govresearchgate.net Inhibition of Ras farnesylation prevents its membrane localization and blocks its signaling activity, which is a key reason why farnesyltransferase inhibitors have been explored as anti-cancer agents. nih.govstcloudstate.edu Overexpression of farnesyl pyrophosphate synthase (FPPS), the enzyme that produces the farnesyl donor molecule, can lead to increased farnesylation of Ras and prolonged activation of the Ras/ERK cascade. nih.gov

The Rho GTPase signaling pathway , which is involved in regulating the actin cytoskeleton, cell motility, and cell cycle progression, is also regulated by farnesylation. nih.gov RhoB is a farnesylated small GTPase that, when localized to endosomes, can recruit and activate the serine/threonine kinase PRK1, leading to prolonged signaling from the epidermal growth factor receptor (EGFR). frontiersin.org In fission yeast, the farnesylation of Rho2 by the farnesyltransferase Cpp1 is essential for its function upstream of the Pmk1 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in maintaining cell wall integrity. molbiolcell.orgnih.gov

The PI3K/AKT/mTOR signaling pathway is another crucial cascade influenced by farnesylation. As mentioned earlier, the farnesylation of Rheb is a prerequisite for the activation of mTORC1, a central regulator of cell growth and metabolism. f1000research.com

Table 2: Cellular Signaling Pathways Regulated by Farnesylation

| Signaling Pathway | Key Farnesylated Protein(s) | Role of Farnesylation |

| Ras/MAPK | Ras | Membrane anchoring and activation of downstream effectors. nih.govresearchgate.netresearchgate.net |

| Rho GTPase | RhoB, Rho2 | Subcellular localization and activation of downstream kinases. frontiersin.orgmolbiolcell.orgnih.gov |

| PI3K/AKT/mTOR | Rheb | Activation of the mTORC1 complex. f1000research.com |

Major Farnesylated Protein Substrates

A diverse array of proteins undergoes farnesylation, and this modification is critical for their biological functions. These substrates are involved in a wide range of cellular processes, from signal transduction to nuclear structure and cell division.

Small GTPases (e.g., Ras Family)

The Ras superfamily of small GTPases represents one of the most well-studied groups of farnesylated proteins. creative-proteomics.com These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, to regulate a multitude of cellular processes. acs.org Farnesylation of Ras proteins is the first and most critical step in a series of post-translational modifications that facilitate their attachment to the inner surface of the plasma membrane. nih.govresearchgate.net This membrane localization is essential for their function, as it allows them to interact with upstream activators and downstream effectors. researchgate.net

The farnesyl group itself can influence the interaction of Ras with the cell membrane. For K-Ras4B, the farnesyl group spontaneously inserts into disordered lipid microdomains of the plasma membrane. nih.gov The combination of the farnesyl anchor and a polybasic region in the hypervariable region of K-Ras4B is sufficient for its membrane targeting. researchgate.net

Inhibition of Ras farnesylation has been shown to increase the radiosensitivity of human tumor cell lines with activating ras mutations, highlighting the importance of this modification in cancer cell biology. aacrjournals.org While farnesyltransferase inhibitors were initially developed to target Ras, some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I when farnesylation is blocked. aacrjournals.org

Nuclear Lamins

Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a meshwork underlying the inner nuclear membrane that provides structural support to the nucleus and is involved in chromatin organization, DNA replication, and gene regulation. frontiersin.org Three mammalian nuclear lamins, lamin B1, lamin B2, and the precursor to lamin A (prelamin A), are farnesylated at their C-terminal CAAX motifs. biologists.comsjsu.edu

Farnesylation is critical for the proper processing and localization of lamins to the nuclear envelope. nih.gov For prelamin A, farnesylation is a prerequisite for a series of proteolytic cleavage events that ultimately produce mature lamin A. frontiersin.org Defects in this processing, often due to mutations that result in the accumulation of a permanently farnesylated form of prelamin A called progerin, are the underlying cause of the premature aging syndrome Hutchinson-Gilford progeria syndrome (HGPS). nih.govaging-us.com The permanent farnesylation of lamin A mutants impairs its normal phosphorylation at serine 22 during interphase, which may contribute to the disease phenotype. aging-us.com

Unlike lamin A, lamins B1 and B2 remain permanently farnesylated. frontiersin.org This permanent lipid modification is thought to be important for their stable association with the nuclear membrane.

Centromere-Associated Proteins

Centromere-associated proteins CENP-E and CENP-F are large coiled-coil proteins that play crucial roles in mitosis. They are components of the kinetochore, the proteinaceous structure that assembles on centromeric DNA and mediates chromosome attachment to the spindle microtubules. Both CENP-E and CENP-F possess a C-terminal CAAX box and are farnesylated. nih.govnih.gov

The farnesylation of CENP-E and CENP-F is important for their proper function during cell division. Inhibition of their farnesylation alters the association of CENP-E with microtubules and can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov The farnesylation of CENP-F is required for its localization to the nuclear envelope at the G2/M transition and to the kinetochores in prometaphase. biologists.combiologists.com Furthermore, farnesyltransferase activity is necessary for the timely degradation of CENP-F after mitosis. biologists.combiologists.comresearchgate.net

Interestingly, farnesylation does not appear to be strictly required for the kinetochore recruitment of CENP-E and CENP-F, as mutants lacking the farnesylation site can still localize to kinetochores, albeit less robustly in the case of CENP-F. nih.gov This suggests that farnesylation may play a more nuanced role in fine-tuning their function and turnover rather than being an absolute requirement for their initial localization.

Heterotrimeric G-Proteins (Gα and Gγ Subunits)

Heterotrimeric G proteins, composed of α, β, and γ subunits, are key transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors. While the Gα subunit binds and hydrolyzes GTP, the Gγ subunit is typically post-translationally modified by prenylation. Most Gγ subunits are geranylgeranylated, but a subset is farnesylated. nih.gov

The farnesylation of the Gγ subunit is critical for the proper function of the G protein heterotrimer. This lipid modification facilitates the anchoring of the Gβγ dimer to the cell membrane, which is a prerequisite for its interaction with both the Gα subunit and GPCRs. frontiersin.org The farnesylated C-terminal domain of the Gγ subunit is a key determinant of the specificity of receptor-G protein coupling. nih.gov

In rod photoreceptors, the farnesylation of the transducin Gγ subunit (Gγ₁) is essential for its targeting to the cilia (rod outer segments), where phototransduction occurs. frontiersin.org Non-farnesylated Gβγ complexes are excluded from the cilia and are unable to mediate phototransduction. frontiersin.org The specific amino acid sequence of the Gγ subunit, in conjunction with its farnesylation, contributes to the unique physiological properties of rod photoreceptors. plos.org

While most Gα subunits are not farnesylated, they often undergo other lipid modifications, such as myristoylation and palmitoylation, which also contribute to their membrane association and function.

Interplay with Geranylgeranyl Pyrophosphate (GGPP) in Prenylation

Farnesyl triphosphate(3-), in its deprotonated form as farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) are two key isoprenoid molecules involved in the post-translational modification process known as prenylation. This process involves the attachment of these lipid groups to cysteine residues within target proteins, a modification critical for their membrane association and function in various signaling pathways umich.edu. The selection of either the 15-carbon farnesyl group from FPP or the 20-carbon geranylgeranyl group from GGPP is a highly regulated process governed by the specificity of the enzymes involved.

Farnesyltransferase (FTase) and Geranylgeranyltransferase Type I (GGTase-I) Specificity

The two primary enzymes responsible for prenylation are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) umich.edu. Both enzymes recognize a specific amino acid sequence at the C-terminus of their target proteins, known as the CaaX box. In this motif, 'C' represents a cysteine residue that is prenylated, 'a' denotes an aliphatic amino acid, and 'X' is the C-terminal amino acid that plays a crucial role in determining which enzyme will act on the protein nih.govnih.govmdpi.com.

The specificity of FTase and GGTase-I is largely determined by the identity of the 'X' amino acid in the CaaX motif nih.gov.

FTase typically recognizes proteins where the 'X' is methionine, serine, glutamine, or alanine nih.govnih.gov.

GGTase-I preferentially binds to proteins with leucine or phenylalanine at the 'X' position nih.govnih.gov.

While both enzymes share a common α-subunit, their distinct β-subunits are responsible for this substrate specificity pnas.org. Structural studies have revealed that the specificity for the isoprenoid substrate (FPP vs. GGPP) is dictated by a single amino acid residue within the β-subunit. In FTase, a tryptophan residue fills the space that would be occupied by the fourth isoprene (B109036) unit of GGPP, thus sterically hindering its binding and favoring the smaller FPP nih.gov. Conversely, GGTase-I has a smaller amino acid (threonine) at the equivalent position, creating a deeper pocket that accommodates the larger GGPP molecule nih.gov. A single point mutation can be sufficient to convert FTase into an enzyme that preferentially uses GGPP nih.gov.

However, this specificity is not absolute. Under certain conditions, some proteins can be substrates for both enzymes nih.gov. The recognition of peptide substrates is a complex process that can also be influenced by the interactions of the peptide with the isoprenoid diphosphate co-substrate nih.gov.

| Enzyme | Isoprenoid Substrate | Typical CaaX 'X' Residue | Key Structural Determinant |

|---|---|---|---|

| Farnesyltransferase (FTase) | Farnesyl Pyrophosphate (FPP) | Methionine, Serine, Glutamine, Alanine | Tryptophan residue in β-subunit |

| Geranylgeranyltransferase Type I (GGTase-I) | Geranylgeranyl Pyrophosphate (GGPP) | Leucine, Phenylalanine | Threonine residue in β-subunit |

Alternative Prenylation Pathways

While FTase and GGTase-I exhibit strong preferences for their respective substrates, there is evidence of "alternative prenylation" or "cross-prenylation," particularly when one of the enzymes is inhibited. For instance, when FTase is blocked by inhibitors, some of its protein substrates, like K-Ras, can be prenylated by GGTase-I using GGPP instead of FPP researchgate.net. This plasticity in substrate recognition provides a bypass mechanism that can maintain the function of critical proteins even when their primary modification pathway is compromised. This phenomenon highlights the intricate interplay and partial redundancy between the two major prenylation pathways.

Other Enzyme Interactions

Beyond the canonical prenylation enzymes, farnesyl pyrophosphate interacts with a variety of other enzymes, leading to a diverse array of essential biomolecules.

Farnesyl Pyrophosphate C-Methyltransferase (FPPMT) Catalysis

Farnesyl Pyrophosphate C-Methyltransferase (FPPMT) represents a class of enzymes that utilize FPP in a manner distinct from the prenyltransferases. FPPMT catalyzes the coupling of C-methylation with a cyclization cascade of FPP researchgate.net. In a reaction mechanism elucidated in Serratia plymuthica, the enzyme transfers a methyl group from S-adenosyl methionine (SAM) to FPP, which is then followed by a cyclization reaction to form a cyclic prenyl pyrophosphate intermediate, pre-sodorifen pyrophosphate (PSPP) researchgate.net. This process represents an alternative route in terpene biosynthesis, expanding the structural diversity of terpenoid compounds researchgate.net. The active site of FPPMT contains a hydrophobic binding pocket and specific amino acid residues that coordinate a magnesium ion, which interacts with the diphosphate group of FPP to facilitate the reaction researchgate.net.

Isoprenyl Diphosphate Synthase Superfamily

Farnesyl pyrophosphate itself is a product of an enzyme belonging to the Isoprenyl Diphosphate Synthase (IDS) superfamily. Specifically, Farnesyl Diphosphate Synthase (FPPS), also known as farnesyl pyrophosphate synthetase, catalyzes the synthesis of FPP nih.govfrontierspartnerships.org. This enzyme sequentially condenses two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP) to form the 15-carbon FPP frontierspartnerships.orgresearchgate.net. FPPS is a critical enzyme located at a key branch point in the isoprenoid biosynthesis pathway, providing the precursor for the synthesis of sterols, dolichols, carotenoids, and ubiquinones (B1209410), in addition to being the substrate for protein farnesylation nih.govfrontierspartnerships.org. The activity of FPPS is dependent on the presence of Mg2+ ions, which are coordinated by aspartate-rich motifs within the enzyme's active site researchgate.net. The regulation of product specificity within the IDS superfamily is determined by specific amino acid residues near the first aspartate-rich motif frontierspartnerships.org.

| Enzyme | Function | Product(s) | Cofactor(s)/Substrate(s) |

|---|---|---|---|

| Farnesyl Pyrophosphate C-Methyltransferase (FPPMT) | C-methylation and cyclization of FPP | Pre-sodorifen pyrophosphate (PSPP) | S-adenosyl methionine (SAM) |

| Farnesyl Diphosphate Synthase (FPPS) | Synthesis of FPP | Farnesyl Pyrophosphate (FPP) | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP), Mg2+ |

Regulatory Mechanisms Governing Farnesyl Triphosphate 3 Metabolism and Function

Transcriptional Regulation of Biosynthetic Enzymes

The primary enzyme responsible for FPP synthesis is Farnesyl pyrophosphate synthase (FPPS), also known as Farnesyl diphosphate (B83284) synthase (FPS). The expression of the gene encoding this enzyme is tightly regulated to control the flux of metabolites through the mevalonate (B85504) pathway.

The expression of FPPS/FPS genes is not uniform; it varies significantly depending on the organism, tissue type, and developmental stage. academicjournals.org In many plants, FPPS is encoded by a small family of genes, each exhibiting distinct expression patterns. academicjournals.org For instance, Arabidopsis thaliana has two differentially expressed FPS genes; fps1 mRNA is found in most tissues, with high concentrations in roots and flowers, while fps2 mRNA expression is largely restricted to the early stages of flower bud development. academicjournals.org This differential expression suggests that fps1 is likely involved in producing essential terpenes for general cell function, whereas fps2 may be specialized for producing specific terpenes. academicjournals.org

In the plant Euphorbia hirta, eight FPS genes have been identified (EhFPS1–EhFPS8). mdpi.comnih.gov Transcriptomic analysis revealed tissue-specific expression patterns, with EhFPS1, EhFPS2, EhFPS3, and EhFPS5 being highly expressed in roots, stems, leaves, and flowers. nih.gov Notably, EhFPS1, EhFPS2, EhFPS3, and EhFPS7 show elevated expression in the plant's latex, indicating a crucial role in terpenoid biosynthesis in that specific tissue. mdpi.comnih.gov Similarly, in the fruit of Litsea cubeba, FPPS genes are differentially expressed during development. mdpi.com

Table 1: Gene Expression Profiles of FPPS/FPS in Various Organisms

| Organism | Gene(s) | Expression Pattern | Key Findings | Source(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | fps1, fps2 | fps1: Widely expressed, high in roots/inflorescences. fps2: Specific to early bud development. | Suggests distinct roles in essential and specialized terpene synthesis. | academicjournals.org |

| Euphorbia hirta | EhFPS1-8 | Tissue-specific; high levels of EhFPS1, EhFPS2, EhFPS7 in latex. | Implies a critical role in latex-specific terpenoid production. | mdpi.comnih.govnih.gov |

| Myzus persicae (Aphid) | FPPS1, FPPS2 | Highest expression in the cornicle area; levels increase from embryo to adult. | FPPS1 expression correlates with alarm pheromone synthesis. | nih.govcambridge.org |

| Dryopteris fragrans (Fern) | DfFPS1, DfFPS2 | Highly expressed in gametophyte and mature sporophyte leaves. | DfFPS1 promoter showed significantly higher transcriptional activity. | frontiersin.org |

| Pogostemon cablin | PcFPPS | Highly expressed in flowers compared to other tissues. | Linked to the synthesis of patchouli alcohol, a sesquiterpenoid. | frontiersin.org |

The transcription of FPPS genes is responsive to a variety of internal hormonal signals and external environmental cues, allowing organisms to modulate FPP production in response to changing conditions. nih.gov

In plants, hormones are key regulators. nih.gov The expression of EhFPS genes in Euphorbia hirta is influenced by jasmonic acid and salicylic (B10762653) acid. mdpi.comnih.gov Similarly, in the fern Dryopteris fragrans, both DfFPS genes were found to respond to methyl jasmonate (MeJA) treatment. frontiersin.org In the brain, the expression of the FPPS gene is directly regulated by Liver X receptors (LXRs), which are nuclear receptors involved in cholesterol and lipid metabolism. nih.gov An LXR agonist was shown to stimulate FPPS mRNA synthesis in brain cell lines, and a specific LXR response element was identified in the FPPS promoter. nih.gov

Environmental factors also exert significant control. scitechnol.com The promoter regions of EhFPS genes in E. hirta contain numerous cis-acting elements related to light and stress responses. mdpi.com Abiotic stresses can induce the expression of FPPS genes. frontiersin.org In D. fragrans, DfFPS1 expression was induced by high temperature and drought stress, while its response to salt and low-temperature stress was negligible. frontiersin.org This suggests a role for FPP-derived secondary metabolites in mitigating specific environmental challenges. frontiersin.org The artemisinin (B1665778) content in Artemisia annua, which is derived from FPP, is known to be affected by environmental factors like illumination, temperature, and salt stress. academicjournals.org

Table 2: Influence of Hormonal and Environmental Factors on FPS Gene Expression

| Factor | Organism / System | Effect on FPS Gene Expression | Mechanism / Details | Source(s) |

|---|---|---|---|---|

| Hormones | ||||

| Jasmonic Acid / MeJA | Euphorbia hirta, Dryopteris fragrans | Upregulation | Acts as a signaling molecule inducing gene expression. | mdpi.comnih.govfrontiersin.org |

| Salicylic Acid | Euphorbia hirta | Upregulation | Influences expression, likely via promoter elements. | mdpi.comnih.gov |

| Liver X Receptor (LXR) Agonists | Human brain cells | Upregulation | LXRs directly bind to a response element in the FPPS promoter. | nih.gov |

| Environmental Cues | ||||

| High Temperature | Dryopteris fragrans | Upregulation | DfFPS1 gene expression increases in response to heat stress. | frontiersin.org |

| Drought Stress | Dryopteris fragrans | Upregulation | DfFPS1 gene expression increases in response to drought. | frontiersin.org |

| Light | Euphorbia hirta | Regulation | Promoter regions contain numerous light-responsive cis-acting elements. | mdpi.com |

Allosteric Regulation of FPPS Activity

Beyond transcriptional control, the activity of the FPPS enzyme itself is subject to immediate regulation through allostery. nih.gov Allosteric regulation involves the binding of an effector molecule to a site on the enzyme that is distinct from the active site, causing a conformational change that modulates the enzyme's catalytic activity. oup.com

A key feature of FPPS regulation is product inhibition, where the accumulation of FPP, the enzyme's own product, leads to a decrease in its activity. nih.govnih.gov It has been demonstrated that FPP can bind to a newly identified allosteric pocket on the human FPPS (hFPPS) enzyme. nih.govmcgill.ca This binding is catalytically relevant, with a dissociation constant (Kd) of 5-6 μM. nih.govmcgill.ca When FPP binds to this allosteric site, it locks the enzyme in an inactive state, providing a rapid negative feedback mechanism. nih.govnih.govmcgill.ca This ensures that the intracellular levels of prenyl pyrophosphates are exquisitely controlled, adding another layer of regulation to the mevalonate pathway. nih.gov

The structural basis for the allosteric inhibition of hFPPS by FPP has been elucidated through X-ray crystallography. frontiersin.org The crystal structure of hFPPS in complex with FPP (PDB ID: 5JA0) reveals that FPP binds to a specific allosteric pocket near the enzyme's active site. frontiersin.orgrcsb.org This pocket is distinct from the substrate-binding sites (S1 for the allylic substrate and S2 for the homoallylic substrate, isopentenyl pyrophosphate). pnas.org

The binding of FPP to this allosteric site induces a conformational change in the enzyme. frontiersin.org This change effectively locks the enzyme in an open, inactive conformation, preventing the binding of substrates and subsequent catalysis. frontiersin.orgmun.ca This "action at a distance" is a hallmark of allosteric regulation, where binding at one site influences function at a spatially distinct second site. nih.gov The discovery of this allosteric site has not only illuminated a natural regulatory mechanism but has also opened the door for the development of novel non-bisphosphonate allosteric inhibitors of FPPS for therapeutic use. nih.govacs.org

Feedback Inhibition within the Mevalonate Pathway

The regulatory role of Farnesyl triphosphate extends beyond its direct inhibition of FPPS. As a key branch-point intermediate, FPP levels can influence the activity of other enzymes within the mevalonate pathway through feedback inhibition. researchgate.net This broader regulation helps to maintain metabolic homeostasis across the entire isoprenoid biosynthesis network.

One notable example is the inhibition of mevalonate kinase. nih.govresearchgate.net Mevalonate kinase is an upstream enzyme in the pathway that is subject to feedback inhibition by downstream isoprenoid pyrophosphates, including FPP and geranylgeranyl pyrophosphate (GGPP). google.comresearchgate.net The inhibition of mevalonate kinase by FPP provides an additional control point to throttle the production of isoprenoid precursors when downstream products accumulate. researchgate.net This multi-layered feedback system, where FPP inhibits both its own synthase (FPPS) and an upstream enzyme (mevalonate kinase), highlights the critical importance of preventing the uncontrolled synthesis of isoprenoids, which can be detrimental to cellular function. researchgate.net

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| (E)-β-farnesene | EβF |

| Farnesyl diphosphate | FDP |

| Farnesyl pyrophosphate | FPP |

| Farnesyl pyrophosphate synthase | FPPS |

| Geranylgeranyl pyrophosphate | GGPP |

| Isopentenyl pyrophosphate | IPP |

| Jasmonic acid | JA |

| Liver X receptor | LXR |

| Methyl jasmonate | MeJA |

Post-Translational Control of Farnesylated Proteins

After a protein is farnesylated at its C-terminal CaaX motif, it typically undergoes a series of maturation steps that are crucial for its proper biological activity and subcellular localization. These modifications ensure, for example, that signaling proteins like Ras are correctly anchored to the plasma membrane, a prerequisite for their function.

Sequential Proteolytic Cleavage and Carboxymethylation

The majority of farnesylated proteins undergo a two-step processing sequence at the endoplasmic reticulum. frontiersin.org First, the terminal three amino acids (the '-aaX' portion of the CaaX motif) are proteolytically cleaved. frontiersin.orgnih.gov This endoproteolysis is carried out by a specific protease, primarily Ras-converting enzyme 1 (RCE1). frontiersin.orgnih.gov For some substrates, like the yeast a-factor (B1252094) and prelamin A, the zinc metalloprotease ZMPSTE24 (also known as STE24) can perform this cleavage. biologists.comportlandpress.comoup.com

Following the removal of the tripeptide, a second modification occurs: the newly exposed farnesylated cysteine at the C-terminus is carboxylated in a methylation reaction. frontiersin.orgnih.gov This step is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). frontiersin.orgnih.gov These processing steps increase the hydrophobicity of the protein's C-terminus, which enhances its affinity for cellular membranes. molbiolcell.org The proper localization of Ras proteins to the plasma membrane is dependent on this post-prenylation processing. molbiolcell.org

A notable exception to this process is the maturation of lamin A. Its precursor, prelamin A, undergoes the standard farnesylation, proteolysis, and carboxymethylation. However, it then undergoes a second, unique cleavage by ZMPSTE24, which removes the final 15 amino acids, including the farnesylated cysteine, to produce the mature, non-farnesylated lamin A. biologists.comnih.govnih.gov Failure in this final cleavage step, often due to mutations in LMNA or ZMPSTE24, leads to the accumulation of a permanently farnesylated prelamin A, which is linked to severe premature aging disorders like Hutchinson-Gilford progeria syndrome (HGPS). nih.govpnas.org

| Enzyme | Function | Key Substrates | Cellular Location |

|---|---|---|---|

| Ras-converting enzyme 1 (RCE1) | Cleaves the terminal '-aaX' tripeptide from farnesylated proteins. frontiersin.orgnih.gov | Ras proteins, rod phosphodiesterase 6 (PDE6). nih.govpnas.org | Endoplasmic Reticulum / Inner Nuclear Membrane. nih.gov |

| Isoprenylcysteine carboxyl methyltransferase (ICMT) | Carboxylates the newly exposed C-terminal farnesylated cysteine. frontiersin.orgnih.gov | Ras proteins. nih.gov | Endoplasmic Reticulum / Inner Nuclear Membrane. nih.gov |

| Zinc metalloprotease 24 (ZMPSTE24/STE24) | Can perform '-aaX' cleavage and also a second, unique cleavage to remove the farnesylated tail from prelamin A. biologists.comportlandpress.com | Prelamin A, yeast a-factor. biologists.comportlandpress.com | Endoplasmic Reticulum / Inner Nuclear Membrane. nih.gov |

Interplay with Other Post-Translational Modifications (e.g., Phosphorylation)

The function of farnesylated proteins is further regulated by a complex interplay with other post-translational modifications (PTMs), most notably phosphorylation. This crosstalk can influence protein localization, stability, and interactions with other proteins.

A well-studied example is the K-Ras protein. Unlike other Ras isoforms, K-Ras is not palmitoylated but possesses a polybasic domain near its farnesylated C-terminus. pnas.org Phosphorylation of a serine residue (Ser181) within this domain by Protein Kinase C (PKC) acts as a farnesyl-electrostatic switch. pnas.orgfrontiersin.org This phosphorylation event neutralizes the positive charge of the polybasic region, causing K-Ras to translocate from the plasma membrane to intracellular compartments, including the mitochondria and endoplasmic reticulum. pnas.orgfrontiersin.org This relocalization can alter its signaling output, for instance by blocking the pro-survival functions of Bcl-xL at the endoplasmic reticulum, thereby promoting apoptosis. pnas.org

Another example of this interplay is seen in the Rnd3 protein, a member of the Rho family of GTPases. The binding of Rnd3 to 14-3-3 proteins, which inhibits Rnd3 function by sequestering it in the cytosol, is dependent on a "hybrid prenyl-phosphorylation motif". nih.govmerckmillipore.com Both farnesylation of Cys241 and phosphorylation of the adjacent Ser240 are required for high-affinity binding to 14-3-3. nih.govmerckmillipore.com Farnesylation enhances the interaction mediated by phosphorylation, demonstrating a cooperative effect between these two distinct PTMs. nih.govrsc.org

The maturation of lamin A also involves a critical link between farnesylation and phosphorylation. In Hutchinson-Gilford progeria syndrome (HGPS), the accumulation of a permanently farnesylated and mutated form of prelamin A, called progerin, is associated with defective phosphorylation at Serine 22. nih.govnih.gov Preventing the farnesylation of progerin, for example with farnesyltransferase inhibitors, can restore its phosphorylation at this site. nih.govresearchgate.net This suggests that the presence of the farnesyl group on the mutant protein interferes with the ability of kinases to access and modify the protein, contributing to the disease phenotype. nih.govnih.gov

| Protein | Farnesylation Site | Phosphorylation Site(s) | Functional Consequence of Interplay |

|---|---|---|---|

| K-Ras | CaaX Box | Serine 181. pnas.org | Phosphorylation acts as an "electrostatic switch," causing translocation from the plasma membrane to internal membranes, altering signaling. pnas.orgfrontiersin.org |

| Rnd3 | Cysteine 241. nih.gov | Serine 240, Serine 218, Serine 210. nih.govmerckmillipore.com | Farnesylation and phosphorylation at Ser240 are both required for high-affinity binding to 14-3-3 proteins, leading to Rnd3 inhibition. nih.govmerckmillipore.com |

| Lamin A (Progerin) | CaaX Box | Serine 22. nih.gov | Permanent farnesylation of the progerin mutant impairs phosphorylation at Ser22, contributing to the pathology of progeria. nih.govnih.gov |

Farnesyl Triphosphate 3 in Mechanistic Pathogenesis of Diseases

Dysregulation in Isoprenoid Biosynthesis and Disease Contexts

The isoprenoid biosynthesis pathway is a tightly regulated metabolic cascade that produces a diverse array of compounds crucial for cellular function. researchgate.net Farnesyl pyrophosphate (FPP) is a key branch point intermediate in this pathway. frontiersin.org Genetic defects in the enzymes of the isoprenoid/cholesterol synthesis pathway can lead to a group of disorders characterized by a wide range of clinical manifestations. researchgate.net

One such disorder is Mevalonate (B85504) Kinase Deficiency (MKD), an autosomal recessive disease caused by mutations in the MVK gene, which encodes the enzyme mevalonate kinase. This enzyme catalyzes the phosphorylation of mevalonic acid, a step preceding the formation of FPP. A deficiency in mevalonate kinase disrupts the synthesis of all isoprenoids, leading to a spectrum of clinical phenotypes, from the milder hyperimmunoglobulinemia D and periodic fever syndrome (HIDS) to the severe mevalonic aciduria. researchgate.net The pathophysiology of MKD is linked to the impaired synthesis of non-sterol isoprenoids, including FPP and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation. This disruption in protein prenylation is thought to contribute to the inflammatory episodes characteristic of the disease.

The regulation of the isoprenoid pathway is complex, with feedback mechanisms controlling the activity of key enzymes like HMG-CoA reductase. frontiersin.org Dysregulation at any point in this pathway can alter the cellular pool of FPP, impacting not only cholesterol synthesis but also the farnesylation of proteins critical for cellular signaling and function.

Role in Cancer Mechanistic Studies

The involvement of farnesyl triphosphate(3-) in cancer is primarily linked to the post-translational modification of proteins that play crucial roles in cell growth, proliferation, and survival. nih.gov The enzyme farnesyltransferase (FTase) utilizes FPP to attach a farnesyl group to target proteins, a process known as farnesylation. nih.gov

Farnesylation of Oncogenic Ras Proteins in Cell Transformation

Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. nih.gov Activating mutations in ras genes are found in approximately 30% of all human cancers, with particularly high frequencies in pancreatic, colorectal, and lung cancers. nih.gov These mutations result in a constitutively active Ras protein that continuously signals for cell growth, leading to uncontrolled proliferation and tumorigenesis. nih.gov

For oncogenic Ras to exert its transforming activity, it must be localized to the inner surface of the plasma membrane. nih.gov This localization is dependent on a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal "CAAX" motif. nih.gov The enzyme farnesyltransferase catalyzes the transfer of the farnesyl group from FPP to the Ras protein. nih.gov This lipid modification increases the hydrophobicity of Ras, facilitating its insertion into the plasma membrane and enabling its interaction with downstream effector proteins. nih.gov Inhibition of Ras farnesylation prevents its membrane association and abrogates its oncogenic function, making farnesyltransferase a key target for anticancer drug development. nih.gov

Involvement of Other Farnesylated Targets in Tumor Cell Growth

While Ras proteins were the initial focus of research into the role of farnesylation in cancer, it is now understood that numerous other farnesylated proteins are also involved in tumor cell growth and survival. nih.govnih.gov This has led to the understanding that the anticancer effects of farnesyltransferase inhibitors (FTIs) may not be solely due to the inhibition of Ras farnesylation. bioworld.com

Several other farnesylated proteins have been identified as having significant roles in carcinogenesis. nih.gov These include:

RhoB: A small GTPase involved in regulating the actin cytoskeleton, cell motility, and proliferation. nih.gov

CENP-E and CENP-F: Centromeric proteins that are crucial for the mitotic spindle checkpoint during cell division. nih.gov

Lamin A/C: Nuclear lamins that provide structural support to the nucleus and are involved in chromatin organization and gene regulation. aacrjournals.org

The farnesylation of these and other proteins is essential for their function, and their dysregulation can contribute to various aspects of cancer progression. nih.gov

| Farnesylated Protein | Function in Cancer Progression | Reference |

| Oncogenic Ras | Promotes uncontrolled cell proliferation and survival. | nih.gov |

| RhoB | Regulates cytoskeletal dynamics, cell motility, and proliferation. | nih.gov |

| CENP-E / CENP-F | Essential for proper chromosome segregation during mitosis. | nih.gov |

| Lamin A/C | Maintains nuclear structure and integrity. | aacrjournals.org |

Involvement in Neurodegeneration Mechanisms

Emerging evidence suggests that farnesyl triphosphate(3-) and the process of protein prenylation are also implicated in the pathogenesis of neurodegenerative diseases. nih.gov The brain has a high concentration of cholesterol, most of which is synthesized locally, highlighting the activity of the mevalonate pathway in this organ. nih.gov

FPP as a Danger Signal in Ischemic Injury (e.g., Stroke)

Recent research has identified FPP as a novel "danger signal" that can trigger acute cell death, particularly in the context of ischemic injury such as stroke. nih.govuaeu.ac.aeplos.orgrepec.orgnih.gov During a stroke, the interruption of blood flow leads to oxygen and glucose deprivation, causing neuronal cell death and the release of intracellular contents into the extracellular space. nih.gov

Studies have shown that FPP can accumulate in the brain following an ischemic event. nih.govuaeu.ac.aeplos.org This extracellular FPP can then act as a danger-associated molecular pattern (DAMP), inducing further neuronal death. nih.gov The mechanism involves the activation of the transient receptor potential melastatin 2 (TRPM2) cation channel, leading to a massive influx of calcium into the cells. nih.govuaeu.ac.aeplos.org This calcium overload triggers a cascade of events culminating in acute cell necrosis. nih.gov This FPP/TRPM2 signaling axis represents a novel pathway contributing to the neuronal loss observed in ischemic stroke. nih.govuaeu.ac.aeplos.org

| Finding | Implication in Ischemic Injury | Reference |

| FPP accumulates in the brain during ischemia. | Increased levels of FPP in the extracellular space. | nih.gov |

| Extracellular FPP activates TRPM2 channels. | Leads to calcium influx and neuronal cell death. | nih.gov |

| Inhibition of the FPP-TRPM2 axis reduces infarct volume. | Potential therapeutic target for stroke. | nih.gov |

Protein Prenylation and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. frontiersin.org Protein prenylation, the post-translational modification that utilizes FPP and GGPP, plays a crucial role in regulating a variety of cellular signaling pathways that are essential for synaptic function and cognition. nih.govnih.gov

Many of the proteins involved in synaptic plasticity are small GTPases that require prenylation for their function. nih.gov Farnesylation, in particular, is critical for the proper localization and activity of proteins that mediate neurite outgrowth, dendritic morphology, and the dynamic changes at the synapse that are necessary for learning and memory. nih.gov

Studies have shown that while a reduction in the enzyme geranylgeranyltransferase (GGT) can impair synaptic and cognitive function, a partial reduction in farnesyltransferase (FT) has little to no impact, suggesting distinct roles for farnesylated and geranylgeranylated proteins in the brain. nih.gov However, a complete deletion of FT in forebrain neurons leads to reduced synaptic plasticity, memory retention, and dendritic spine density. nih.govnih.gov This indicates that neuronal protein farnesylation is essential for maintaining normal hippocampal synaptic plasticity and cognitive function. nih.gov The balance of protein synthesis and degradation is critical for synaptic plasticity, and processes like prenylation are key to ensuring proteins are correctly located and functional at the synapse. frontiersin.org

Contribution to Parasitic Disease Mechanisms

Farnesyl triphosphate (FPP) is a central molecule in the isoprenoid biosynthesis pathway, a metabolic route that is critical for the viability of various pathogenic parasites. The dependence of these organisms on the products of this pathway, coupled with significant differences between the parasitic and human enzymes, has made isoprenoid biosynthesis a fertile ground for the development of novel anti-parasitic drugs.

Trypanosomatidae Isoprenoid Biosynthesis as Drug Targets

The family Trypanosomatidae includes kinetoplastid protozoans responsible for severe human diseases such as Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species). These parasites rely on the mevalonate (MVA) pathway for the synthesis of isoprenoid precursors, including FPP. In contrast to some other parasites like Plasmodium falciparum which utilize the non-mevalonate (MEP) pathway, trypanosomatids share the MVA pathway with their human hosts. However, subtle but significant structural and functional differences in the enzymes of this pathway, particularly Farnesyl Pyrophosphate Synthase (FPPS), offer a window for selective therapeutic intervention.

FPP is a crucial precursor for a variety of essential biomolecules in these parasites, including sterols (like ergosterol), dolichols, ubiquinones (B1209410), and for the prenylation of proteins, a post-translational modification vital for their function and localization. The disruption of FPP synthesis cripples the parasite's ability to maintain cell membrane integrity, carry out essential metabolic functions, and complete its life cycle.

Research has identified FPPS as a prime target for anti-trypanosomatid drug discovery. Nitrogen-containing bisphosphonates (N-BPs), a class of drugs used to treat bone resorption diseases, have been shown to be potent inhibitors of trypanosomatid FPPS. These compounds act as pyrophosphate analogs, effectively blocking the enzyme's active site and halting the production of FPP. This inhibition leads to parasite death both in vitro and in vivo, validating the isoprenoid biosynthesis pathway as a key therapeutic target.

| Enzyme | Substrate(s) | Product | Essential Downstream Products | Class of Inhibitors |

|---|---|---|---|---|

| HMG-CoA Reductase | HMG-CoA | Mevalonate | Isopentenyl Pyrophosphate (IPP) | Statins |

| Farnesyl Pyrophosphate Synthase (FPPS) | IPP, Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Triphosphate (FPP) | Sterols, Ubiquinone, Prenylated Proteins | Bisphosphonates |

| Squalene (B77637) Synthase | Farnesyl Triphosphate (FPP) | Squalene | Ergosterol (B1671047) and other sterols | Squalene synthase inhibitors |

FPPS Essentiality in Parasite Survival

The enzyme Farnesyl Pyrophosphate Synthase (FPPS) is indispensable for the survival of parasitic organisms. FPPS catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to produce the C15 isoprenoid, Farnesyl triphosphate (FPP). This function is a linchpin in the isoprenoid metabolic network.

The essential nature of FPPS has been demonstrated in several parasitic species. In Trypanosoma cruzi and Trypanosoma brucei, FPPS has been characterized as a critical enzyme for viability. acs.org Inhibition of TcFPPS and TbFPPS by bisphosphonates leads to a potent trypanocidal effect. acs.org Similarly, in the malaria parasite Plasmodium falciparum, a bifunctional FPPS/GGPPS enzyme is responsible for synthesizing precursors for all isoprenoid products. Studies have shown that this enzyme is essential for the parasite's survival during its blood stage, and overexpressing the enzyme makes the parasite more resistant to inhibitors like risedronate, directly confirming its role as the drug's target. researchgate.net

The dependence on FPPS stems from the crucial roles of its product, FPP. FPP is the final common precursor for:

Sterol Biosynthesis: Leading to the production of essential membrane components.

Ubiquinone Synthesis: A vital component of the mitochondrial electron transport chain.

Dolichol Synthesis: Required for N-linked glycosylation of proteins.

Protein Prenylation: The attachment of farnesyl or geranylgeranyl groups to signaling proteins (e.g., small GTPases), which is necessary for their membrane association and function.

Disruption of FPP synthesis through the inhibition of FPPS triggers a cascade of metabolic failures, ultimately leading to cell cycle arrest and parasite death. This absolute requirement for FPPS activity underscores its importance as a high-value target for the development of new antiparasitic chemotherapies.

Implication in Lipid Peroxidation and Ferroptosis

Recent discoveries have linked the isoprenoid biosynthesis pathway, and by extension its intermediate Farnesyl triphosphate, to the regulation of a specific form of regulated cell death known as ferroptosis. Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell membrane rupture. youtube.comnih.gov This connection is primarily mediated through a downstream product of FPP, Coenzyme Q10.